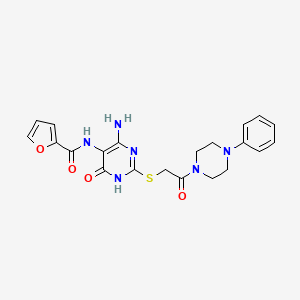
2,4,6-Trichloro-5-iodopyrimidine
Descripción general
Descripción
2,4,6-Trichloro-5-iodopyrimidine is a chemical compound with the linear formula C4Cl3IN2 . It has a molecular weight of 309.32 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 2,4,6-Trichloro-5-iodopyrimidine is 1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 . This indicates the presence of 4 carbon atoms, 3 chlorine atoms, 1 iodine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
2,4,6-Trichloro-5-iodopyrimidine is a pale-yellow to yellow-brown solid . It has a melting point of 97-98 degrees Celsius . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Triarylpyridines
- 2,4,6-Trichloro-5-iodopyrimidine is integral in synthesizing 2,4,6-triarylpyridines, which have broad biological and pharmaceutical applications. These include use as anticonvulsants, anesthetics, antimalarials, vasodilators, and anti-epileptics. Additionally, their pesticidal, fungicidal, and herbicidal properties make them valuable in agrochemicals. They also find applications in photodynamic cell-specific cancer therapy due to their structural relation to certain photosensitizers (Maleki, 2015).
Photoreactions and High-Energy Applications
- The compound plays a role in the study of high-energy materials, particularly in the decomposition of 2,4,6-triazidopyrimidine. This decomposition is crucial for the preparation of carbon nitrides, a material with significant potential in various technological applications. The photodecomposition of these compounds has been extensively studied using techniques like electron paramagnetic resonance (EPR) spectroscopy (Chapyshev et al., 2014).
Chemical Synthesis and Material Science
- In material science, 2,4,6-Trichloro-5-iodopyrimidine aids in the synthesis of various pyrimidine derivatives with applications in different fields, including the creation of novel materials and intermediates for further chemical reactions. These derivatives are studied for their crystal structure and potential in forming new materials (Chapyshev et al., 2018).
Spectroscopic Studies and Vibrational Analysis
- The compound has been used in spectroscopic studies to understand the coupling of vibrations in pyrimidines. This is important for comprehending the molecular structure and behavior of such compounds under various conditions (Gauthier & Lebas, 1979).
Use in Palladium-Catalyzed Reactions
- It serves as an intermediate in palladium-catalyzed cross-coupling reactions. These reactions are crucial for creating a wide range of substituted pyrimidine compounds, which have diverse applications in chemical synthesis (Goodby et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
2,4,6-trichloro-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKQYDNIUTLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-iodopyrimidine | |
CAS RN |
1137576-61-4 | |
| Record name | 2,4,6-trichloro-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2575265.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2575267.png)
![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2575268.png)
![N-cyclohexyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2575271.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2575273.png)
![Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2575276.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2575278.png)
![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2575280.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2575283.png)
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)